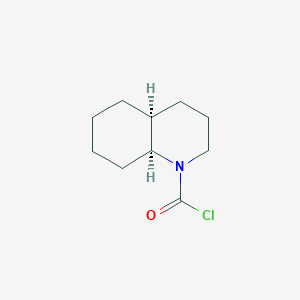
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a quinoline derivative followed by chlorination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and chlorinating agents like thionyl chloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
化学反应分析
Types of Reactions
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.
科学研究应用
Chemistry
In chemistry, (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride is used as an intermediate in the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
Similar Compounds
Quinoline: A basic structure from which many derivatives are synthesized.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Quinoxaline: Contains two nitrogen atoms in the ring structure.
Uniqueness
(4As,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to interact with different molecular targets compared to other quinoline derivatives, leading to distinct biological and chemical properties.
属性
CAS 编号 |
54395-73-2 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
201.69 g/mol |
IUPAC 名称 |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbonyl chloride |
InChI |
InChI=1S/C10H16ClNO/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h8-9H,1-7H2/t8-,9-/m1/s1 |
InChI 键 |
HYRPDMOJNQURHZ-RKDXNWHRSA-N |
SMILES |
C1CCC2C(C1)CCCN2C(=O)Cl |
手性 SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2C(=O)Cl |
规范 SMILES |
C1CCC2C(C1)CCCN2C(=O)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















